molecular formula C8H12BrN3O B1439468 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide CAS No. 1177284-74-0

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B1439468
CAS No.: 1177284-74-0
M. Wt: 246.1 g/mol
InChI Key: UYFIVANAHNITRK-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound has a molecular formula of C9H13BrN2O and a molecular weight of 245.12 g/mol. It is characterized by the presence of a bromo-substituted pyrazole ring, which contributes to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, modulating their activity and affecting downstream signaling pathways. Additionally, it can bind to specific receptors, altering their conformation and impacting cellular responses. These interactions highlight the compound’s potential as a modulator of biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These molecular interactions underscore the compound’s versatility in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects underscore the importance of determining optimal dosing regimens for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can alter the levels of key metabolites, impacting cellular homeostasis and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular and tissue-specific effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles .

Preparation Methods

The synthesis of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds related to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide have been tested for their effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of pyrazole derivatives that demonstrated promising antimicrobial activity, suggesting that similar compounds could be utilized for developing new antibiotics .

Anticancer Potential

The compound has also shown potential in anticancer research. In vitro studies have explored its efficacy against different cancer cell lines, including breast cancer cells. The results indicated that certain pyrazole derivatives could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. This application is particularly relevant in creating materials for biomedical devices and drug delivery systems.

Case Studies

StudyFindingsApplication
Antimicrobial Screening Derivatives showed activity against Gram-positive and Gram-negative bacteriaDevelopment of new antibiotics
Anticancer Research Induced apoptosis in MCF7 breast cancer cellsPotential anticancer drug formulation
Polymer Synthesis Enhanced thermal stability in modified polymersBiomedical applications

Comparison with Similar Compounds

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can be compared with other similar compounds such as:

    3-(4-Bromo-1H-pyrazol-1-YL)propanamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide: The chloro group can lead to different chemical and biological properties compared to the bromo group.

    3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)butanamide: The longer carbon chain may influence its solubility and interaction with biological targets

Biological Activity

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies and data sources.

  • Molecular Formula : C₈H₁₄BrN₃O
  • Molecular Weight : 232.12 g/mol
  • CAS Number : 1177284-74-0

Structure

The compound features a pyrazole ring substituted with a bromine atom and two methyl groups, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Here are key findings:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it was tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, yielding GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, a common mechanism for anticancer agents. It has also been observed to inhibit key signaling pathways involved in cell proliferation and survival .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50/Effect Reference
AnticancerMCF7GI50 = 3.79 µM
AnticancerSF-268GI50 = 12.50 µM
AnticancerNCI-H460GI50 = 42.30 µM
Apoptosis InductionVarious Cancer CellsInduces apoptosis
Anti-inflammatoryIn vitro modelsReduced inflammation markers

Case Study 1: Cytotoxicity Assessment

A study conducted by Bouabdallah et al. assessed the cytotoxic effects of various pyrazole derivatives on Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values around 3.25 mg/mL for Hep-2 cells .

Case Study 2: Mechanistic Insights

Research by Wei et al. focused on the mechanism of action of pyrazole derivatives in inhibiting tumor growth through apoptosis and cell cycle arrest. The study highlighted that these compounds could modulate signaling pathways such as MAPK and PI3K/Akt, critical for cancer cell survival .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-3-7(10)13/h3-4H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFIVANAHNITRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672488
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177284-74-0
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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